molecular formula C21H23ClN6O B3808477 1-(5-chloro-2-pyridinyl)-4-{[1-(3-phenylpropyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine

1-(5-chloro-2-pyridinyl)-4-{[1-(3-phenylpropyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine

Cat. No.: B3808477
M. Wt: 410.9 g/mol
InChI Key: ZLSKQCKYQSZUTK-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups, including a pyridine ring, a piperazine ring, and a 1,2,3-triazole ring. These functional groups are common in many pharmaceuticals and bioactive compounds .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple heterocyclic rings. These rings may allow for a variety of intermolecular interactions, such as pi stacking and hydrogen bonding .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the electron-rich nitrogen atoms in the pyridine, piperazine, and 1,2,3-triazole rings, making these sites potentially reactive towards electrophiles .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar triazole and pyridine rings could enhance its solubility in polar solvents .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, which are not available. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities .

Properties

IUPAC Name

[4-(5-chloropyridin-2-yl)piperazin-1-yl]-[1-(3-phenylpropyl)triazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN6O/c22-18-8-9-20(23-15-18)26-11-13-27(14-12-26)21(29)19-16-28(25-24-19)10-4-7-17-5-2-1-3-6-17/h1-3,5-6,8-9,15-16H,4,7,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLSKQCKYQSZUTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=C(C=C2)Cl)C(=O)C3=CN(N=N3)CCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-chloro-2-pyridinyl)-4-{[1-(3-phenylpropyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine
Reactant of Route 2
Reactant of Route 2
1-(5-chloro-2-pyridinyl)-4-{[1-(3-phenylpropyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine
Reactant of Route 3
1-(5-chloro-2-pyridinyl)-4-{[1-(3-phenylpropyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine
Reactant of Route 4
Reactant of Route 4
1-(5-chloro-2-pyridinyl)-4-{[1-(3-phenylpropyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine
Reactant of Route 5
Reactant of Route 5
1-(5-chloro-2-pyridinyl)-4-{[1-(3-phenylpropyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine
Reactant of Route 6
1-(5-chloro-2-pyridinyl)-4-{[1-(3-phenylpropyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine

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